1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid is a compound that features a thiazole ring attached to a cyclohexane carboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Safety and Hazards
The safety information for “1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid can be compared with other thiazole derivatives:
Properties
IUPAC Name |
1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-8(14)10(4-2-1-3-5-10)12-9-11-6-7-15-9/h6-7H,1-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCJUCBDZBABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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